molecular formula C19H22FN5O2S B2932137 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone CAS No. 898350-26-0

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2932137
CAS No.: 898350-26-0
M. Wt: 403.48
InChI Key: PXYFFTKDTTVFKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new pyrazolinyl thiazoles containing 1,2,3-triazole and imidazo[2,1-b]thiazole moieties have been synthesized using a precursor . The procedures are described as simple and efficient, providing high yields of the synthesized heterocycles .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thiazolo[3,2-b][1,2,4]triazol ring, a fluorophenyl group, and a piperazine ring. The presence of these functional groups suggests that the compound could exhibit interesting chemical properties and biological activities.


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, compounds with similar structures have been studied. For example, mercapto-substituted 1,2,4-triazoles have been shown to play an important role in chemopreventive and chemotherapeutic effects on cancer .

Scientific Research Applications

Antimicrobial Activities

Some novel derivatives of 1,2,4-triazole, similar to the chemical structure , have been synthesized and screened for their antimicrobial activities. These compounds, including variations synthesized from various ester ethoxycarbonylhydrazones with primary amines, have shown to possess good or moderate activities against test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Characterization for Biological Applications

A compound with a closely related structure was synthesized using a click chemistry approach and characterized for its potential in biological applications. The synthesized compound underwent various spectroscopic and thermal analyses, including IR, NMR, and MS studies, to confirm its structure. The cytotoxicity and pharmacokinetics nature of the compound were evaluated, indicating potential applications in medicinal chemistry and drug development (Govindhan et al., 2017).

Anticancer Activity

Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, structurally related to the specified compound, have been synthesized and evaluated for their antioxidant and anticancer activity. These compounds exhibited significant activity against various cancer cell lines, including glioblastoma and triple-negative breast cancer, suggesting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Neuroleptic Activity

Compounds incorporating the piperazine nucleus, akin to the chemical structure of interest, have been synthesized and tested for neuroleptic activity. Some of these compounds demonstrated promising neuroleptic activity with very low liability to extrapyramidal side effects, indicating their potential use in treating psychiatric disorders (Cascio et al., 1989).

Properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-5-4-6-14(20)11-13)24-9-7-23(8-10-24)12(2)26/h4-6,11,16,27H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYFFTKDTTVFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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